molecular formula C9H3BrClF3N2 B8131641 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline

Cat. No.: B8131641
M. Wt: 311.48 g/mol
InChI Key: DSMCLKHXNPZIAT-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinazoline core substituted with bromine, chlorine, and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of bromine, chlorine, and trifluoromethyl groups through various substitution reactions. For example, the synthesis might involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine, chlorine, or trifluoromethyl groups .

Scientific Research Applications

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

8-bromo-2-chloro-6-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF3N2/c10-6-2-5(9(12,13)14)1-4-3-15-8(11)16-7(4)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMCLKHXNPZIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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